![molecular formula C10H13N3O3S B6259823 1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene CAS No. 153207-76-2](/img/no-structure.png)

1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

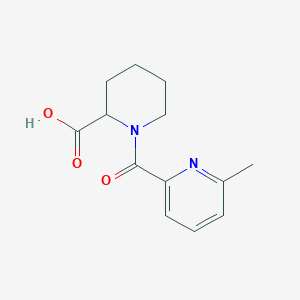

1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene, also known as APDMB, is a sulfonate ester. It has a molecular formula of C10H13N3O3S and a molecular weight of 255.3 . This compound has emerged as a promising substance for various applications in scientific research and industry.

Synthesis Analysis

The synthesis of similar compounds often involves diazo transfer reactions . A ‘sulfonyl-azide-free’ (SAFE) protocol has been developed for producing diazo compounds from their active-methylene precursors via the Regitz diazo transfer reaction . This method has displayed a remarkable substrate scope and can be applied to generate arrays of diazo compounds for further evolution via combinatorial chemistry and a range of scaffold-generating transformations .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve diazo transfer reactions . These reactions are associated with the use of potentially explosive sulfonyl azides . The SAFE protocol mentioned earlier was developed to avoid the use of these potentially hazardous reagents .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

1-Sulfonyl-1,2,3-triazoles, accessible through copper-catalyzed azide-alkyne cycloaddition, serve as stable precursors to Rh-azavinyl carbenes and carbene complexes of other metals. These intermediates are instrumental in introducing a nitrogen atom into various heterocycles, crucial in synthetic and medicinal chemistry. Carbenes from diazocarbonyl compounds react with carbonyl groups, leading to complex structures through 1,3-dipolar cycloadditions. Rh-azavinyl carbenes react with aldehydes to give adducts that undergo intramolecular cyclization, resulting in homochiral 3-sulfonyl-4-oxazolines, which are valuable for their easily installed stereocenter and synthetic utility (Zibinsky & Fokin, 2013).

Generation of Sulfonyl Azides

Sulfonyl azides are pivotal for diazo transfer to the α-methylene position of carbonyl compounds, facilitating the synthesis of β-oxo esters and oxo sulfones. These compounds, including 3-pyridinesulfonyl azide, are more efficient for radical azidation than other sulfonyl azides. They have been employed in the α-azidation of amide enolates and ester enolates, contributing to the synthesis of α-amino acid derivatives, underscoring their utility in creating bioactive molecules (Katritzky, Widyan, & Gyanda, 2008).

Molecular Structure Insights

Studies on the molecular structure and conformations of related sulfonamide compounds have provided deep insights into their conformational properties. For instance, para-methylbenzene sulfonamide and ortho-methylbenzene sulfonamide exhibit interesting conformational behaviors that could influence their reactivity and interaction with biological targets. These insights are crucial for designing compounds with desired biological activities (Petrov et al., 2008).

Novel Sulfonation Methods

Innovative methods for sulfonation, such as catalytic decarboxylative radical sulfonylation, have been developed. This process allows for the introduction of sulfone groups into molecules under mild conditions, expanding the toolkit for synthesizing sulfonated compounds with potential pharmacological activities (He et al., 2020).

Biological Activities of Derivatives

The synthesis and evaluation of N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and their derivatives have revealed their biological activity against a variety of bacterial and fungal species. Such studies highlight the potential of sulfonyl derivatives in the development of new antimicrobial agents (Konovalova et al., 2021).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene involves the reaction of 4-methylbenzenesulfonyl chloride with 3-azidopropanol in the presence of a base to form the desired product.", "Starting Materials": [ "4-methylbenzenesulfonyl chloride", "3-azidopropanol", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 4-methylbenzenesulfonyl chloride to a reaction flask", "Add a base (e.g. triethylamine) to the reaction flask to act as a catalyst", "Add 3-azidopropanol dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] } | |

Número CAS |

153207-76-2 |

Fórmula molecular |

C10H13N3O3S |

Peso molecular |

255.3 |

Pureza |

91 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.